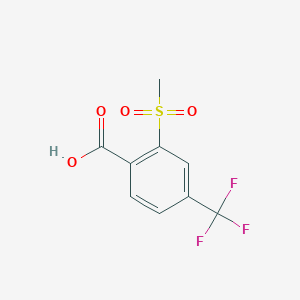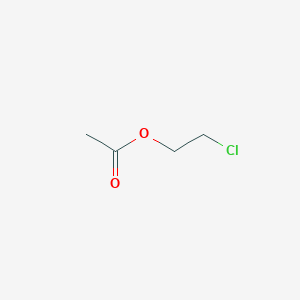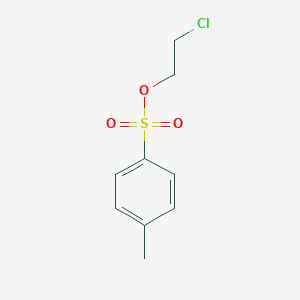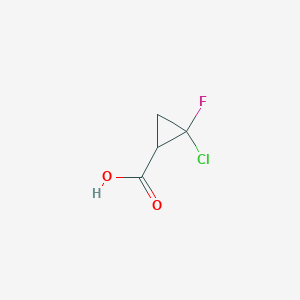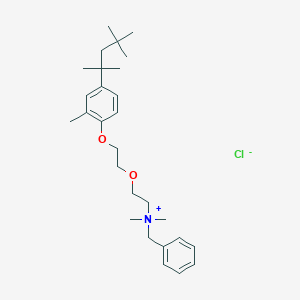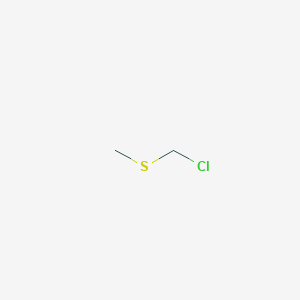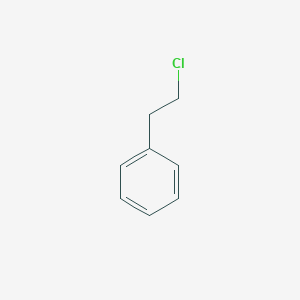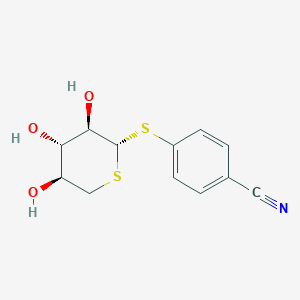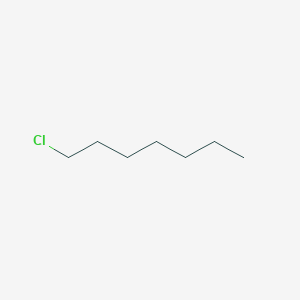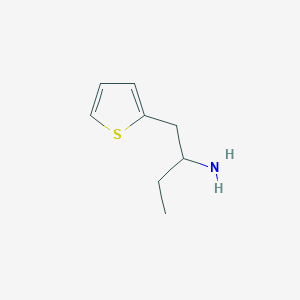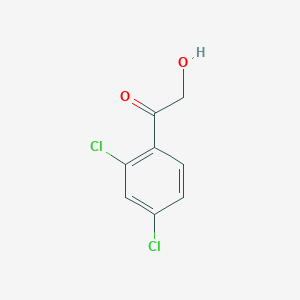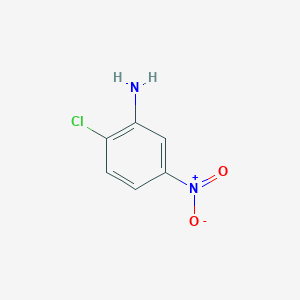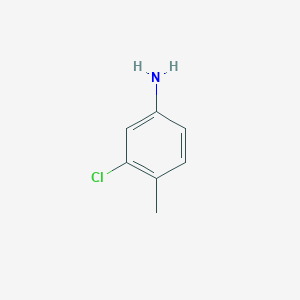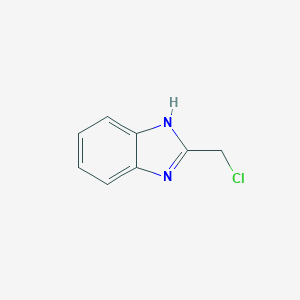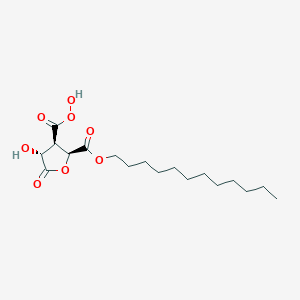
Cinatrin C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinatrin C1 is a natural product that has been found to have a wide range of biological activities. It is a compound that is extracted from the bark of the Cinchona tree and has been shown to have potential applications in the field of medicine. In recent years, there has been a growing interest in the synthesis, mechanism of action, and physiological effects of Cinatrin C1.
Wirkmechanismus
The mechanism of action of Cinatrin C1 is not yet fully understood. However, several studies have suggested that it may work by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. For example, one study found that Cinatrin C1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that Cinatrin C1 modulates the expression of genes involved in inflammation.
Biochemische Und Physiologische Effekte
Cinatrin C1 has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce inflammation. In addition, it has been shown to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cinatrin C1 in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of experiments. In addition, its natural origin makes it an attractive candidate for drug development. However, one of the main limitations of using Cinatrin C1 in lab experiments is its complex structure, which makes it difficult to synthesize. In addition, its low abundance in nature makes it expensive to obtain.
Zukünftige Richtungen
There are several potential future directions for research on Cinatrin C1. One area of interest is its potential as an antiviral agent. Several studies have shown that Cinatrin C1 has activity against a wide range of viruses, including HIV, hepatitis B, and influenza. Another area of interest is its potential as a neuroprotective agent. Several studies have shown that Cinatrin C1 has neuroprotective effects in animal models of neurodegenerative diseases. Finally, there is interest in developing more efficient methods for the synthesis of Cinatrin C1, which would make it more accessible for research purposes.
Synthesemethoden
Cinatrin C1 is a complex natural product that is difficult to synthesize. However, several methods have been developed for its synthesis. One of the most commonly used methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired enantiomer. Another method involves the use of a palladium-catalyzed cross-coupling reaction. These methods have been shown to be effective in producing Cinatrin C1 in reasonable yields.
Wissenschaftliche Forschungsanwendungen
Cinatrin C1 has been the subject of extensive scientific research due to its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties. Several studies have also investigated its potential as an antiviral agent. In addition, Cinatrin C1 has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
136266-35-8 |
|---|---|
Produktname |
Cinatrin C1 |
Molekularformel |
C18H30O8 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(2S,3R,4R)-2-dodecoxycarbonyl-4-hydroxy-5-oxooxolane-3-carboperoxoic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-24-18(22)15-13(16(20)26-23)14(19)17(21)25-15/h13-15,19,23H,2-12H2,1H3/t13-,14-,15+/m1/s1 |
InChI-Schlüssel |
YYAODTFONAOLHT-KFWWJZLASA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]1[C@@H]([C@H](C(=O)O1)O)C(=O)OO |
SMILES |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1C(C(C(=O)O1)O)C(=O)OO |
Andere CAS-Nummern |
136266-35-8 |
Synonyme |
cinatrin C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



